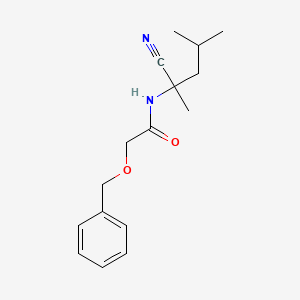![molecular formula C23H34N6OS B2759250 N-{2-[6-(ethylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide CAS No. 941948-67-0](/img/structure/B2759250.png)
N-{2-[6-(ethylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[6-(ethylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide is a synthetic chemical compound known for its complex molecular structure. This compound is characterized by its adamantane core, a diamondoid structure, which is functionalized with a pyrazolo[3,4-d]pyrimidinyl group. This compound's unique structural properties grant it significant potential in various fields, including medicinal chemistry, pharmaceuticals, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[6-(ethylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide typically involves a multi-step reaction process. Key steps include:
Preparation of the adamantane-1-carboxylic acid.
Functionalization of the adamantane core.
Construction of the pyrazolo[3,4-d]pyrimidinyl moiety.
Linking the two functional groups via an ethylene bridge.
Specific reagents used in this synthesis may include ethyl sulfide, propan-2-ylamine, and various catalysts to facilitate the reactions. The reaction conditions involve controlled temperatures and pressures to ensure successful coupling and functionalization.
Industrial Production Methods
On an industrial scale, the production of this compound would require significant optimization of reaction conditions to maximize yield and purity. Typical approaches include:
Utilizing large-scale reactors for batch processes.
Employing continuous flow chemistry to enhance efficiency.
Implementing rigorous purification methods such as recrystallization or chromatography to ensure product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-[6-(ethylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide can undergo various chemical reactions, such as:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyrimidinyl moiety can be reduced under specific conditions.
Substitution: Functional groups on the adamantane core can be substituted with other groups for further functionalization.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions. Reducing agents such as lithium aluminum hydride may be used for reduction reactions. Substitution reactions often utilize nucleophiles or electrophiles under catalyzed conditions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced pyrimidinyl derivatives.
Substitution Products: Various functionalized adamantane derivatives.
Wissenschaftliche Forschungsanwendungen
N-{2-[6-(ethylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide has a wide range of applications in scientific research, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: As a probe in studying biological pathways and interactions due to its unique molecular structure.
Medicine: Potential therapeutic applications, including acting as a ligand for specific protein targets.
Industry: Utilized in the development of advanced materials and catalysts due to its robust adamantane core.
Wirkmechanismus
This compound exerts its effects through multiple mechanisms, depending on its application:
Molecular Targets: It may bind to specific enzymes or receptors, altering their activity.
Pathways Involved: Can modulate signal transduction pathways by interacting with key proteins, leading to altered cellular responses.
Vergleich Mit ähnlichen Verbindungen
When compared with similar compounds, N-{2-[6-(ethylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide stands out due to:
Unique Structural Features: Combination of adamantane and pyrazolo[3,4-d]pyrimidinyl moieties.
Enhanced Stability: The adamantane core provides increased chemical and thermal stability.
Versatility: Broad range of applications across multiple disciplines.
Similar Compounds
Adamantane Derivatives: Compounds with modifications on the adamantane core, such as amantadine.
Pyrazolo[3,4-d]pyrimidine Derivatives: Compounds with similar pyrazolo[3,4-d]pyrimidine structures, used in medicinal chemistry.
Eigenschaften
IUPAC Name |
N-[2-[6-ethylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N6OS/c1-4-31-22-27-19(26-14(2)3)18-13-25-29(20(18)28-22)6-5-24-21(30)23-10-15-7-16(11-23)9-17(8-15)12-23/h13-17H,4-12H2,1-3H3,(H,24,30)(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBUYJBKIVASJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C2C=NN(C2=N1)CCNC(=O)C34CC5CC(C3)CC(C5)C4)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2759168.png)

![N-(2-chloro-4-fluorophenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2759170.png)


![1,2-Diazaspiro[2.5]oct-1-en-5-amine hydrochloride](/img/structure/B2759178.png)


![2-(1H-Indol-3-YL)-2-oxo-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide](/img/structure/B2759184.png)

![N'-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxypropyl)ethanediamide](/img/structure/B2759186.png)
![3-[(2,5-Difluorophenyl)methyl]-6-ethyl-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B2759187.png)
![5-(2,5-dimethylbenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2759188.png)
![N,N-diethyl-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B2759189.png)
